molecular formula C6H6ClF3N2 B13622705 3-(Trifluoromethyl)pyridin-4-amine hydrochloride

3-(Trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No.: B13622705
M. Wt: 198.57 g/mol
InChI Key: RPFLUQAAPYAPDZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridin-4-amine hydrochloride is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF3) is particularly notable for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-iodobenzene with trifluoromethylating agents . Another approach involves the use of Selectfluor® as a fluorinating reagent to achieve high yields of substituted 3-fluoropyridines .

Industrial Production Methods

In industrial settings, the production of trifluoromethylated pyridines often employs vapor-phase reactors. These reactors typically consist of a catalyst fluidized-bed phase and an empty phase, where fluorination proceeds efficiently . This method allows for the recycling of intermediates, thereby reducing overall production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Selectfluor®: For fluorination reactions.

    Catalysts: Such as palladium for hydrogenolysis.

    Oxidizing agents: For oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenolysis can yield 3-(trifluoromethyl)pyridine .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)pyridin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H6ClF3N2

Molecular Weight

198.57 g/mol

IUPAC Name

3-(trifluoromethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-3-11-2-1-5(4)10;/h1-3H,(H2,10,11);1H

InChI Key

RPFLUQAAPYAPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C(F)(F)F.Cl

Origin of Product

United States

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